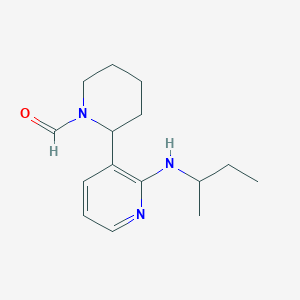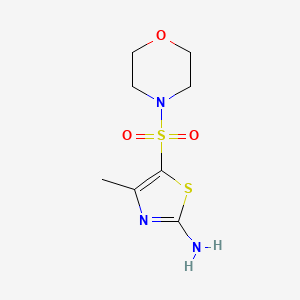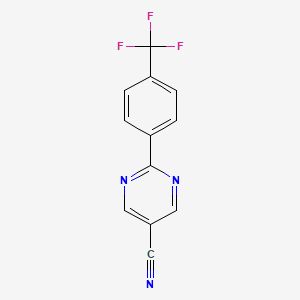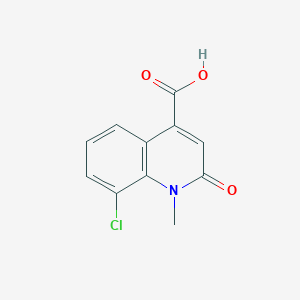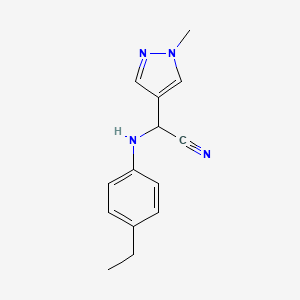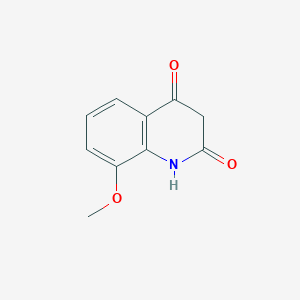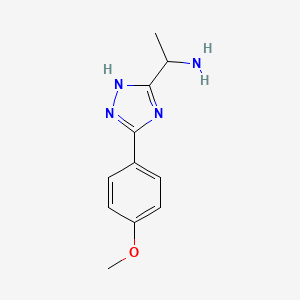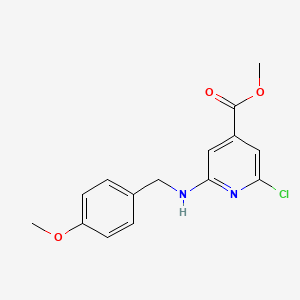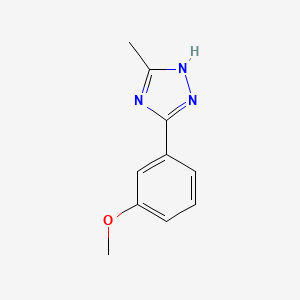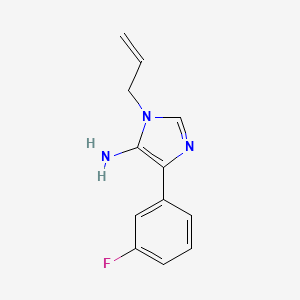
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to the imidazole ring, along with a propynyl group. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a suitable brominated aromatic compound.
Attachment of the Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: The propynyl group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are used in Sonogashira coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Chemical Biology: The compound can be used to probe the function of specific proteins and enzymes.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and the imidazole ring play crucial roles in binding to these targets, while the propynyl group may influence the compound’s overall activity and selectivity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
4-(3-Bromophenyl)-1-(prop-2-yn-1-yl)-1H-imidazol-5-amine can be compared with other imidazole derivatives, such as:
4-Phenyl-1H-imidazole: Lacks the bromine and propynyl groups, which may result in different biological activities.
4-(4-Bromophenyl)-1H-imidazole: Similar structure but with the bromine atom in a different position, potentially leading to different binding properties.
1-Propynyl-1H-imidazole: Lacks the bromophenyl group, which may affect its overall activity and selectivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C12H10BrN3 |
|---|---|
Peso molecular |
276.13 g/mol |
Nombre IUPAC |
5-(3-bromophenyl)-3-prop-2-ynylimidazol-4-amine |
InChI |
InChI=1S/C12H10BrN3/c1-2-6-16-8-15-11(12(16)14)9-4-3-5-10(13)7-9/h1,3-5,7-8H,6,14H2 |
Clave InChI |
LKLAAWVUDHEGMZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C=NC(=C1N)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


